Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester

Description

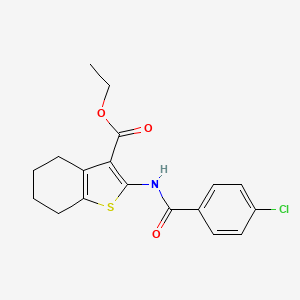

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester (CAS: 139722-00-2) is a bicyclic heteroaromatic compound featuring a tetrahydrobenzo[b]thiophene core substituted at the 2-position with a 4-chlorobenzoylamino group and at the 3-position with an ethyl ester . This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological properties such as solubility, receptor binding, and metabolic stability. The compound is synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates with 4-chlorobenzoyl chloride under basic conditions .

Properties

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h7-10H,2-6H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBJXARNPPZDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200526 | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52535-71-4 | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052535714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(4-Chlorobenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate are Cyclin-Dependent Kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, making them important targets in cancer research.

Mode of Action

This compound interacts with its targets (CDK6 and CDK9) by inhibiting their activity. The inhibition of these kinases disrupts the cell cycle and transcription processes, leading to the arrest of cell proliferation and ultimately inducing cell death in cancer cells.

Biochemical Pathways

The compound affects the cell cycle regulation and transcription pathways. By inhibiting CDK6 and CDK9, it disrupts the progression of the cell cycle and the transcription of genes necessary for cell survival and proliferation. This leads to the downstream effect of cell cycle arrest and apoptosis in cancer cells.

Result of Action

The compound exhibits potent cytotoxic activity against cancer cell lines such as MCF-7 and T98G. It induces cell cycle arrest and apoptosis, leading to the death of these cancer cells. Importantly, the compound is found to be non-toxic against normal cells (DF-2), suggesting a degree of selectivity in its action.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Biological Activity

Benzo(b)thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound "Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-, ethyl ester," exploring its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of benzo(b)thiophene derivatives typically involves multi-step reactions that include the formation of the thiophene ring followed by functionalization at various positions. The specific compound in focus is synthesized through a series of reactions involving benzo(b)thiophene-3-carboxylic acid and 4-chlorobenzoyl chloride, resulting in an ethyl ester derivative. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo(b)thiophene derivatives. For instance, derivatives targeting the RhoA/ROCK pathway have shown significant anti-proliferative effects against MDA-MB-231 breast cancer cells. The compound b19 demonstrated substantial inhibition of cell proliferation, migration, and invasion while promoting apoptosis. This activity is attributed to the suppression of myosin light chain phosphorylation and stress fiber formation, confirming its role as a RhoA/ROCK pathway inhibitor .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases (AChE and BChE). Benzothiophene-chalcone hybrids have been tested for their inhibitory effects against these enzymes. For example, compounds derived from benzothiophene exhibited IC50 values indicating their potential as therapeutic agents for Alzheimer's disease by effectively inhibiting cholinesterases . The most potent AChE inhibitor among these compounds had an IC50 value comparable to that of galantamine .

Antimicrobial Activity

The antimicrobial properties of benzo(b)thiophene derivatives have also been explored. A study investigating various derivatives revealed promising activity against Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) values indicated that certain chlorinated derivatives were particularly effective .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo(b)thiophene derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances biological activity.

- Hydrophobicity : The hydrophobic nature of the benzo(b)thiophene core contributes to its interaction with biological targets .

- Functional Groups : Variations in functional groups at specific positions can significantly alter potency and selectivity against various targets .

Case Study 1: Anticancer Evaluation

In a recent study, compound b19 was evaluated for its anticancer properties against MDA-MB-231 cells. It exhibited:

- Proliferation Inhibition : Significant reduction in cell viability.

- Apoptosis Induction : Increased rates of apoptosis were observed.

- Mechanistic Insights : Inhibition through RhoA/ROCK signaling was confirmed via molecular docking studies .

Case Study 2: Cholinesterase Inhibition

Compounds derived from benzothiophene were tested for their cholinesterase inhibitory activity:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that benzo(b)thiophene derivatives exhibit significant anticancer properties. The compound has been studied for its potential as an inhibitor of specific tyrosine kinases involved in cancer progression. For instance, it has shown efficacy against FLT3 (Fms-like tyrosine kinase 3), a target in acute myeloid leukemia (AML) treatment. Studies report that compounds with similar structures can inhibit FLT3 with IC50 values in the low micromolar range .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. This is particularly relevant for hematological malignancies where FLT3 mutations are prevalent.

Neuroprotective Effects

Additionally, some studies have suggested neuroprotective effects of benzo(b)thiophene derivatives. Research indicates potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases due to their ability to modulate pathways associated with oxidative stress and inflammation .

Materials Science

Organic Electronics

Benzo(b)thiophene derivatives are also being explored for applications in organic electronics. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of these compounds into polymer matrices can enhance charge transport properties and stability under operational conditions .

Conductive Polymers

The synthesis of conductive polymers based on benzo(b)thiophene structures has been reported. These materials can be utilized in sensors and other electronic devices due to their conductivity and stability.

Environmental Applications

Environmental Remediation

There is emerging interest in the use of benzo(b)thiophene derivatives for environmental remediation processes. Their ability to interact with various pollutants suggests potential applications in the adsorption and degradation of hazardous substances from wastewater .

Analytical Chemistry

In analytical chemistry, these compounds can serve as standards or markers for detecting environmental pollutants due to their distinct spectral properties. Their derivatives have been used in chromatographic techniques for monitoring environmental samples .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

Acyl Group Modifications

- These derivatives exhibit moderate activity in preliminary enzyme inhibition assays .

- However, this analog shows reduced potency in tyrosinase inhibition compared to the 4-chloro derivative .

- Ethyl 2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 313662-32-7):

The extended aromatic system in this analog improves hydrophobic interactions in molecular docking studies, suggesting enhanced binding affinity for hydrophobic enzyme pockets .

Non-Acyl Modifications

- Thiourea Derivatives: Replacement of the 4-chlorobenzoyl group with a thiourea moiety (e.g., 4,5,6,7-tetrahydro-2-[[(phenylamino)thioxomethyl]amino]-benzo[b]thiophene-3-carboxylic acid) results in moderate tyrosinase inhibition (IC₅₀ ~20–30 µM), whereas thiadiazole-containing analogs (e.g., 6h) exhibit significantly higher activity (IC₅₀ = 6.13 µM) .

Modifications at the 3-Position (Ester Group)

- Ethyl vs. Methyl Esters: Methyl esters (e.g., Methyl 2-((4-chlorobenzoyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) generally exhibit lower lipophilicity (logP ~2.5) compared to ethyl esters (logP ~3.0), impacting membrane permeability .

- Carboxylic Acid Derivatives: Hydrolysis of the ester to the free carboxylic acid (e.g., 4,5,6,7-tetrahydro-2-((4-chlorobenzoyl)amino)-benzo[b]thiophene-3-carboxylic acid) enhances water solubility but reduces cellular uptake in vitro .

Key Research Findings

Steric Considerations : Bulky substituents (e.g., 4-benzoylbenzamido) improve binding to hydrophobic enzyme pockets but may reduce solubility .

Toxicity Profile : The target compound exhibits low acute toxicity in mice (LD₅₀ >1,000 mg/kg, i.p.), suggesting a favorable safety profile for further development .

Q & A

Basic Question: What are the typical synthetic routes for preparing benzo[b]thiophene derivatives with tetrahydro modifications?

Methodological Answer:

The synthesis often begins with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate esters as precursors. For example, condensation with benzoylisothiocyanate in 1,4-dioxane under ambient conditions yields N-benzoylthiourea derivatives . Hydrolysis of the ethyl ester group (e.g., using NaOH in EtOH) generates carboxylic acid intermediates, which are then coupled with amines or other nucleophiles via carbodiimide-mediated reactions (e.g., EDCI) . Key steps include protecting group strategies (e.g., Boc) and reductive alkylation for piperidine ring formation .

Basic Question: How is the structural identity of this compound validated in synthetic studies?

Methodological Answer:

Structural confirmation relies on:

- NMR spectroscopy : Characteristic signals include δ ~2.5–3.0 ppm (tetrahydro ring protons), δ ~4.2–4.4 ppm (ethyl ester OCH₂), and aromatic proton shifts for the 4-chlorobenzoyl group .

- HPLC purity assays : ≥98% purity is commonly reported for intermediates, validated using C18 columns and UV detection .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 298.45 for C₁₃H₁₈N₂O₂S₂ derivatives) align with theoretical molecular weights .

Advanced Question: How do structural modifications (e.g., substituents on the benzoyl group) influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- 4-Chlorobenzoyl substitution : Enhances metabolic stability and receptor binding affinity compared to unsubstituted benzoyl groups, likely due to hydrophobic interactions and reduced electron density .

- Ethyl ester vs. carboxylic acid : The ester improves cell permeability, while hydrolysis to the acid form may be required for target engagement (e.g., enzyme inhibition) .

- Tetrahydro ring : Reduces planarity, potentially minimizing off-target interactions with aromaticity-dependent receptors .

Advanced Question: How should researchers address contradictions in acute toxicity data for structurally similar compounds?

Methodological Answer:

Discrepancies in toxicity (e.g., intraperitoneal LD₅₀ >1 g/kg in mice vs. lower values in other studies) can arise from:

- Species-specific metabolism : Rodent models may lack human-relevant CYP450 isoforms, altering metabolite profiles .

- Dose administration protocols : Subcutaneous vs. intraperitoneal routes affect bioavailability and toxicity thresholds .

- Purity of test compounds : Impurities (e.g., unreacted benzoylisothiocyanate in synthesis) can skew results. Validate purity via HPLC and LC-MS before assays .

Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Methodological Answer:

Key challenges and solutions include:

- Low solubility : Use DMSO as a co-solvent (<1% v/v) to prevent precipitation in cell-based assays .

- Matrix interference in LC-MS/MS : Employ solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., d₄-ethyl ester analogs) for quantification .

- Photodegradation : Shield samples from light during storage and analysis, as the benzothiophene core is UV-sensitive .

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Predict binding modes to targets like retinoic acid receptor-related orphan receptor γt (RORγt) using crystal structures (PDB ID: 6QIM) .

- ADMET prediction : Tools like SwissADME estimate logP (~3.5 for ethyl ester derivatives), suggesting moderate blood-brain barrier penetration .

- Metabolite prediction : CYP3A4-mediated hydrolysis of the ethyl ester is a major clearance pathway; blocking this with fluorinated analogs (e.g., trifluoroacetyl groups) improves half-life .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group and photodegradation .

- Solvent : Dissolve in anhydrous DMSO or ethanol (≥99.8%) to avoid water-induced degradation .

- Long-term stability : Monitor via periodic HPLC analysis; shelf life typically exceeds 12 months under optimal conditions .

Advanced Question: How does the tetrahydrobenzo[b]thiophene scaffold compare to fully aromatic analogs in drug discovery?

Methodological Answer:

- Conformational flexibility : The tetrahydro ring introduces sp³ hybridized carbons, enabling access to 3D pharmacophores unavailable in planar aromatic systems .

- Metabolic stability : Saturated rings resist oxidative metabolism (e.g., CYP450-mediated epoxidation), improving in vivo half-life .

- Synthetic accessibility : Tetrahydro derivatives often require fewer steps than fully substituted aromatics, but regioselective hydrogenation (e.g., Pd/C under H₂) must be optimized to avoid over-reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.